
2H-1-Benzopyran-2-one, 7-(2,2,2-trifluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a chromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chromenone is replaced by the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like lithium dialkylamides are employed for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplasmodial activity and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethoxybenzene
- 2,2,2-Trifluoroethoxyphenol
- 2,2,2-Trifluoroethoxyacetophenone
Uniqueness
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties compared to other trifluoroethoxy-substituted compounds.
Propiedades
Número CAS |
76579-48-1 |
|---|---|
Fórmula molecular |
C11H7F3O3 |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
7-(2,2,2-trifluoroethoxy)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)6-16-8-3-1-7-2-4-10(15)17-9(7)5-8/h1-5H,6H2 |
Clave InChI |
PNOSORGAWOJCAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


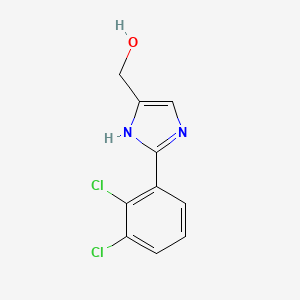
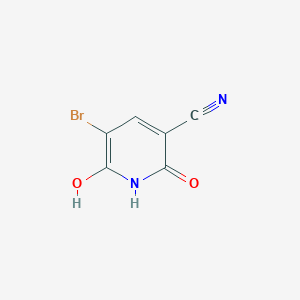
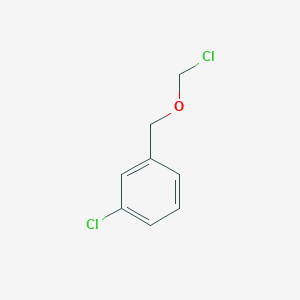
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
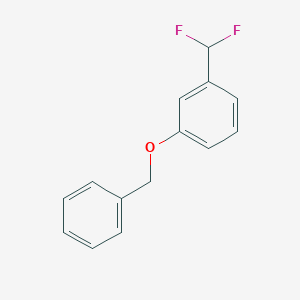
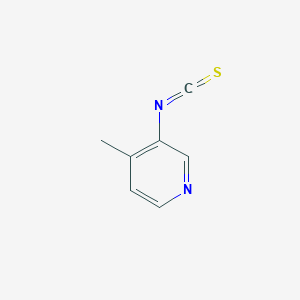
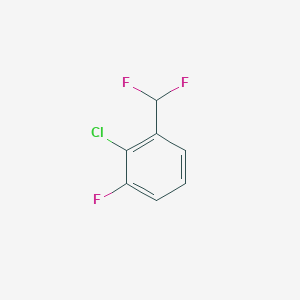

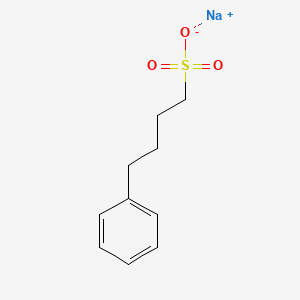
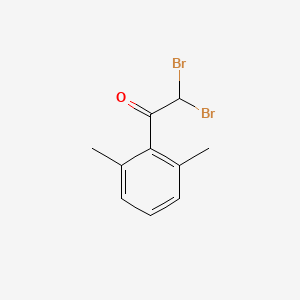
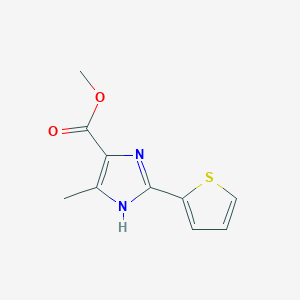
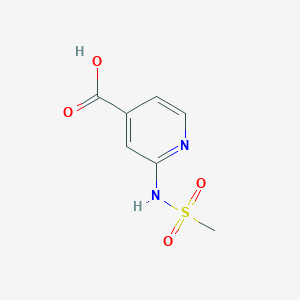
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
